Adenosine-5'-phosphate-2',3'-cyclic phosphate

Description

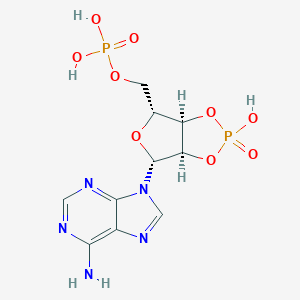

Adenosine-5'-phosphate-2',3'-cyclic phosphate (adenosine-2',3'-cyclic monophosphate) is a cyclic nucleotide derivative characterized by a phosphodiester bond bridging the 2' and 3' hydroxyl groups of the ribose moiety, with an additional phosphate group at the 5' position (Figure 1). This compound is synthesized under prebiotic conditions via phosphorylation of adenosine using inositol phosphate (IPF) at 65–68°C for three days, yielding an 89% conversion rate . Its identification relies on $^{31}$P-NMR spectroscopy, with a distinct multiplet around 20 ppm, distinguishing it from adenosine-3',5'-cyclic monophosphate (cAMP), which appears as a doublet near -2 ppm . The compound’s stability is pH-sensitive, and its structural confirmation often requires mass spectrometry (MS) and spiking with standards .

Propriétés

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O9P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(23-26(19,20)24-7)4(22-10)1-21-25(16,17)18/h2-4,6-7,10H,1H2,(H,19,20)(H2,11,12,13)(H2,16,17,18)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMBCNJTGVMDOA-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OP(=O)(O4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

The mechanism of action (MoA) of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This typically involves binding to a molecular target such as an enzyme or receptor, leading to a series of downstream effects . Computational methods, such as those used in the MAVEN tool, can predict drug targets based on chemical structure and infer signaling pathways involved . Another approach, MoAble, uses deep learning to map compound structures and predict MoAs without requiring actual compound signatures .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between adenosine-2',3'-cyclic monophosphate and related nucleotides:

Pharmacological and Enzymatic Interactions

- Receptor Binding: Adenosine-2',3'-cyclic monophosphate’s receptor interactions remain uncharacterized, unlike ATP and ADP, which activate P2X/P2Y purinergic receptors. ATP exhibits subtype-specific potency (e.g., EC$_{50}$ = 0.8 µM for bladder P2X vs. 8.2 µM for PC-12 P2X) . Modifications like 2-methylthio-ATP or α,β-methylene-ATP further alter receptor specificity .

- Enzymatic Modulation: Cyclic nucleotides like cAMP regulate kinases (e.g., protein kinase A), while adenosine-2',3'-cyclic monophosphate’s enzymatic targets are unclear.

Stability and Reactivity

- pH Sensitivity: Adenosine-2',3'-cyclic monophosphate’s $^{31}$P-NMR signals shift with pH changes, indicating conformational lability . In contrast, cAMP and AMP are more stable under physiological conditions.

- Hydrolytic Degradation : Linear phosphates (e.g., ATP, ADP) are prone to enzymatic hydrolysis (e.g., phosphatases), while cyclic phosphates resist hydrolysis unless specific cyclases or phosphodiesterases act .

Research Findings and Implications

- Therapeutic Potential: ATP analogs (e.g., adenosine-5'-O-(3-thiotriphosphate)) are used to study purinergic signaling, but the cyclic derivative’s applications remain unexplored .

- Enzyme Inhibition: APS and PAP inhibit PAPS synthases, raising questions about whether adenosine-2',3'-cyclic monophosphate could similarly modulate enzyme activity .

Activité Biologique

Adenosine-5'-phosphate-2',3'-cyclic phosphate (cAMP) is a significant nucleotide that plays crucial roles in various biological processes. This article provides a comprehensive overview of its biological activity, including its synthesis, degradation, and implications in cellular signaling pathways.

Overview of this compound

This compound is a cyclic nucleotide formed from adenosine triphosphate (ATP) through the action of specific ribonucleases. It is characterized by a cyclic structure that includes a phosphate group bonded to the 2' and 3' positions of the ribose sugar. This unique structure allows cAMP to participate in various biochemical reactions, particularly in signal transduction pathways.

Synthesis and Degradation

The synthesis of cAMP occurs primarily through the enzymatic action of ribonucleases, which cleave RNA to produce cyclic phosphates. The process involves two main steps: transesterification and hydrolysis. For instance, RNase A catalyzes the formation of cAMP from RNA substrates, while colicin E5 also generates cAMP as a final product during RNA cleavage .

Degradation of cAMP typically results in the formation of 2'-AMP and 3'-AMP. This process is facilitated by phosphodiesterases, which hydrolyze the cyclic bond, thus regulating the levels of cAMP within cells .

Biological Functions

cAMP serves as a secondary messenger in various signaling pathways. Its primary role includes:

- Activation of Protein Kinase A (PKA) : cAMP activates PKA, which phosphorylates serine and threonine residues on target proteins, leading to altered cellular functions.

- Regulation of Ion Channels : cAMP modulates ion channel activity, influencing neuronal excitability and muscle contraction.

- Gene Expression : By activating transcription factors such as CREB (cAMP response element-binding protein), cAMP influences gene expression patterns involved in metabolism and cell growth.

Case Studies

- Role in Cardiovascular Health :

- Neurotransmission :

- Cancer Research :

Data Table: Biological Activities of cAMP

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Activation of PKA | Phosphorylation of target proteins | Regulates metabolism and cell growth |

| Modulation of Ion Channels | Alters membrane potential | Influences neuronal excitability |

| Gene Expression Regulation | Activates transcription factors | Affects cellular response to stimuli |

| Neurotransmitter Release | Enhances vesicle fusion | Impacts mood and cognition |

Research Findings

Recent studies have highlighted the importance of cAMP in various physiological processes:

- Cardiac Function : Increased cAMP levels improve cardiac output by enhancing contractility .

- Neurotransmitter Dynamics : cAMP's role in synaptic plasticity underscores its importance in learning and memory .

- Cancer Therapy : Targeting the enzymes involved in cAMP degradation presents a novel approach for cancer treatment by restoring normal signaling pathways .

Applications De Recherche Scientifique

Biochemical Significance

2',3'-cAMP is structurally related to the more widely studied adenosine 3',5'-cyclic phosphate (3',5'-cAMP), which acts as a second messenger in numerous signaling pathways. Despite limited research compared to its counterpart, 2',3'-cAMP has been identified as a metabolite in several organisms, including Escherichia coli . Its unique cyclic structure allows it to participate in various biochemical reactions, influencing enzyme activities and cellular responses.

Cellular Signaling and Regulation

Role as a Second Messenger:

2',3'-cAMP functions similarly to 3',5'-cAMP by modulating protein kinase activities. It influences downstream signaling cascades, affecting processes such as cell growth, differentiation, and apoptosis . Research indicates that it may interact with various receptors and kinases, impacting their activation states and consequently altering cellular excitability and neurotransmission .

Impact on Gene Expression:

Studies have linked 2',3'-cAMP to the regulation of genes involved in essential cellular processes. For instance, it plays a role in biofilm formation and motility in E. coli, highlighting its significance in microbial physiology . Additionally, transcriptomic analyses have shown that treatment with 2',3'-cAMP alters the expression of hundreds of genes associated with stress responses in plants .

Therapeutic Implications

Understanding the function of 2',3'-cAMP could pave the way for developing novel therapeutic agents targeting specific signaling pathways. Its potential role in modulating immune responses and neuronal signaling suggests possible applications in treating conditions such as neurodegenerative diseases or immune disorders .

Comparative Analysis of Related Compounds

The following table summarizes key structural analogs of 2',3'-cAMP and their respective functions:

| Compound Name | Structure Type | Key Functions |

|---|---|---|

| Adenosine-5'-monophosphate | Monophosphate | Energy transfer; precursor for RNA synthesis |

| Cyclic adenosine monophosphate (cAMP) | Cyclic nucleotide | Second messenger; involved in various signaling pathways |

| Guanosine-5'-monophosphate | Monophosphate | Energy transfer; involved in RNA synthesis |

| Inosine-5'-monophosphate | Monophosphate | Precursor for nucleic acid synthesis |

Uniqueness: The distinct cyclic structure of 2',3'-cAMP enables it to act as a second messenger with unique receptor interactions, setting it apart from other nucleotides like guanosine or inosine monophosphates .

Case Studies and Research Findings

Research has demonstrated that 2',3'-cAMP treatment mimics stress responses in plants, affecting gene expression related to heat stress and oxidative stress acclimation . Additionally, studies have shown that this compound can influence RNA metabolism by acting on specific RNA ligases, thereby regulating downstream biological events .

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Phosphorylation of Adenosine :

Adenosine is treated with POCl₃ in the presence of triethyl phosphate, forming adenosine 2',3'-cyclic phosphate 5'-phosphate. The reaction exploits the electrophilic nature of POCl₃, which selectively targets the 2' and 3' hydroxyl groups of the ribose moiety, forming a cyclic phosphate intermediate. The 5'-hydroxyl group is simultaneously phosphorylated, yielding the final product. -

Hydrolysis and Neutralization :

The crude product undergoes controlled hydrolysis at pH 7.5 to eliminate excess POCl₃ and byproducts. Neutral buffered conditions (e.g., triethylammonium bicarbonate, TEAB) stabilize the nucleotide during purification.

Purification and Yield

Purification is achieved using DEAE-Sephadex A-25 column chromatography with a linear gradient of TEAB (pH 7.5). This method isolates the target compound in 62% yield , with minimal contamination from positional isomers such as 2'-phosphoadenosine 5'-phosphosulfate.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | Adenosine |

| Reagent | POCl₃, triethyl phosphate |

| Reaction Time | 4–6 hours |

| Purification Method | DEAE-Sephadex chromatography |

| Yield | 62% |

Microwave-Assisted Synthesis: Emerging Approaches

Recent protocols describe microwave-assisted synthesis of 2',3'-cyclic nucleotides, though these methods primarily target nucleosides without pre-existing phosphate groups. For example, bis(dimethyldiamino)phosphorodiamidate (BDMDAP) enables one-pot cyclophosphorylation of nucleosides under microwave irradiation (70–90°C, 10–30 minutes), achieving yields of 70–91%.

Adaptability for this compound

To apply this method to this compound, a two-step process would be required:

-

Microwave Cyclization : Form the 2',3'-cyclic phosphate from adenosine.

-

5'-Phosphorylation : Introduce the 5'-phosphate group using POCl₃ or kinase enzymes.

While this approach remains theoretical for the target compound, it highlights potential avenues for future research, particularly in reducing reaction times and improving scalability.

Comparative Analysis of Synthesis Methods

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Adenosine-5'-phosphate-2',3'-cyclic phosphate, and how can purity be optimized?

- Methodological Answer : Synthesis often involves phosphorylation of adenosine derivatives using agents like 2-dimethylamino-4-nitrophenyl phosphate (). Cyclization can be achieved under acidic conditions (e.g., acetic acid in pyridine) to form the 2',3'-cyclic structure. Purification typically employs column chromatography (e.g., silica gel or ion-exchange resins) followed by lyophilization. Purity validation requires HPLC with UV detection (λ = 260 nm) and co-chromatography with authentic standards to confirm retention times .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at ≤-20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Buffered aqueous solutions (pH 6.5–7.5) should be prepared fresh and used within 24 hours. Stability assays using NMR or mass spectrometry can monitor degradation products like 2'- or 3'-monophosphates .

Q. What analytical techniques are most effective for distinguishing 2',3'-cyclic isomers from 3',5'-cyclic isomers?

- Methodological Answer :

- NMR Spectroscopy : ²H and ³¹P NMR differentiate cyclic phosphates by coupling constants (e.g., 2',3'-cyclic phosphates show distinct J values compared to 3',5'-cAMP).

- Enzymatic Hydrolysis : Use phosphodiesterases (e.g., snake venom PDE) specific to 3',5'-cyclic structures; resistance to hydrolysis suggests a 2',3'-cyclic configuration.

- Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium) resolves isomers based on polarity differences .

Advanced Research Questions

Q. How does this compound interact with nucleotide-processing enzymes, and what experimental designs can elucidate its role in signaling pathways?

- Methodological Answer :

- Kinetic Assays : Measure enzyme activity (e.g., adenylate cyclase or PDE) using radiolabeled [³²P]-substrates. Monitor product formation via thin-layer chromatography.

- Structural Studies : Co-crystallize the compound with target enzymes (e.g., kinases) for X-ray crystallography. Molecular docking simulations (e.g., AutoDock) can predict binding affinities.

- Knockout Models : Use CRISPR/Cas9 to silence PDE isoforms in cell lines and assess cyclic phosphate accumulation via LC-MS .

Q. How can researchers resolve contradictions in reported kinetic parameters (e.g., Km, Vmax) for enzymes acting on cyclic phosphates?

- Methodological Answer : Discrepancies often arise from variations in buffer composition (e.g., Mg²⁺ concentration), temperature, or substrate purity. Standardize protocols using:

- Controlled Buffers : Fix ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) and cofactors (e.g., 5 mM MgCl₂).

- Substrate Validation : Pre-treat substrates with phosphatases to remove linear phosphate contaminants.

- Multi-Lab Reprodubility Studies : Collaborate to replicate experiments under harmonized conditions, as done for creatine kinase assays ( ) .

Q. What role does this compound play in RNA metabolism, and how can its dynamics be tracked in vivo?

- Methodological Answer :

- Metabolic Labeling : Incubate cells with [¹⁴C]-adenosine and track incorporation into RNA hydrolysis products via autoradiography.

- Fluorescent Probes : Develop FRET-based sensors (e.g., riboswitches) that bind cyclic phosphates and emit wavelength shifts.

- Knockdown Experiments : Use siRNA targeting RNA ligases or cyclases to perturb cyclic phosphate pools, followed by transcriptome-wide analysis (RNA-seq) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.